molecular formula C15H16Cl2N2O4S B4624563 2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

Cat. No.: B4624563
M. Wt: 391.3 g/mol
InChI Key: NRWPIHYTHMYCNI-UHFFFAOYSA-N
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Description

2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C15H16Cl2N2O4S and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0207836 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound, due to its complex structure, plays a significant role in the synthesis and characterization of novel chemical entities. For instance, similar compounds have been utilized in the synthesis of pyrazole derivatives, demonstrating effective routes for creating substituted pyrazoles through annulation methods. These synthesized compounds are characterized using various spectroscopic methods and evaluated for their antioxidant properties using in vitro methods, highlighting their potential utility in creating antioxidants (S. Naveen et al., 2021).

Antimicrobial Activity

Derivatives similar to the specified compound have been explored for their antimicrobial activities. For example, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (N. Patel et al., 2011).

Heterocyclic Compound Synthesis

Compounds with structures similar to 2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate are pivotal in synthesizing diverse heterocyclic compounds. An example includes the synthesis of trifluoromethyl heterocycles from a single precursor, demonstrating the versatility of these compounds in creating a wide range of heterocyclic entities that could have various applications in medicinal chemistry and other fields (Mark A. Honey et al., 2012).

Green Chemistry Applications

Moreover, these compounds find applications in green chemistry, exemplified by the boric acid-catalyzed synthesis of 4H-isoxazol-5-ones in an aqueous medium. This method's efficiency, simplicity, and environmental friendliness underscore the compound's role in developing sustainable chemical processes (H. Kiyani et al., 2015).

Properties

IUPAC Name

1,3-dichloropropan-2-yl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4S/c1-22-9-2-3-11-12(6-9)24-15(18-11)19-13(20)4-5-14(21)23-10(7-16)8-17/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWPIHYTHMYCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)OC(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
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2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

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